molecular formula C7H11NO4 B2817210 (8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid CAS No. 2287246-67-5

(8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid

Cat. No.: B2817210
CAS No.: 2287246-67-5
M. Wt: 173.168
InChI Key: WRHPVRWALQQWHH-RXMQYKEDSA-N
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Description

(8R)-1,4-Dioxa-7-azaspiro[44]nonane-8-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid typically involves multi-step organic synthesis techniques. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as amino alcohols and diols can be reacted in the presence of catalysts to form the spirocyclic structure. Specific reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

(8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent like ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (8R)-1,4-Dioxa-7-azaspiro[44]nonane-8-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

Medically, (8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid has potential as a scaffold for drug development. Its spirocyclic structure can be modified to create compounds with specific pharmacological properties, such as enzyme inhibitors or receptor agonists.

Industry

Industrially, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism by which (8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxa-8-azaspiro[4.5]decane-8-carboxylic acid
  • 1,4-Dioxa-7-azaspiro[4.4]nonane-7-carboxylic acid

Uniqueness

(8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen atoms within its ring system. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(8R)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)5-3-7(4-8-5)11-1-2-12-7/h5,8H,1-4H2,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHPVRWALQQWHH-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(NC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2(O1)C[C@@H](NC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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